(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid (CAS 890092-87-2) is a bifunctional heterocyclic building block utilized extensively in combinatorial chemistry and drug discovery workflows . Structurally characterized by a pyrazole core substituted with an N1-acetic acid moiety and a C4-acetyl group, this compound offers orthogonal reactivity that is highly valued in parallel synthesis. The carboxylic acid enables standard peptide coupling methodologies, while the acetyl group serves as a versatile electrophilic handle for late-stage condensations. For procurement professionals and medicinal chemists, this specific scaffold is prioritized when designing diverse pyrazole-containing libraries, as it allows for rapid, multi-directional expansion without the need for complex protection-deprotection strategies .
Substituting this compound with the simpler analog, 3,5-dimethyl-1H-pyrazole-1-acetic acid, fundamentally limits downstream synthetic versatility. The generic comparator lacks the C4-acetyl handle, meaning that once the N1-acetic acid is consumed via amide coupling, the resulting pyrazole core becomes synthetically inert to mild functionalization[1]. To achieve similar structural diversity from the generic substitute, chemists must employ harsh electrophilic halogenation (e.g., bromination) followed by transition-metal-catalyzed cross-coupling, which significantly increases step count, introduces heavy metal impurities, and reduces overall yield. Procuring the exact 4-acetylated compound bypasses these limitations, enabling direct, metal-free derivatization at the C4 position and ensuring enhanced processability for high-throughput library generation [1].
For library generation, the presence of the 4-acetyl group provides a critical advantage over unsubstituted analogs. When compared to 3,5-dimethyl-1H-pyrazole-1-acetic acid, which requires harsh electrophilic halogenation for C4 functionalization (often yielding <60% and requiring subsequent transition-metal coupling), the target compound undergoes direct, metal-free condensation with aldehydes or hydrazines [1]. This enables >85% conversion to complex derivatives (e.g., chalcones or bis-heterocycles) under mild conditions.
| Evidence Dimension | Yield of C4-derivatized products in a 2-step workflow |
| Target Compound Data | >85% yield (via direct metal-free condensation) |
| Comparator Or Baseline | 3,5-dimethyl-1H-pyrazole-1-acetic acid (<60% yield via halogenation and cross-coupling) |
| Quantified Difference | >25% higher yield and elimination of transition-metal requirements |
| Conditions | Parallel library synthesis conditions (mild base or PEG-400) |
Eliminates the need for expensive palladium catalysts and inert atmospheres during library expansion, significantly lowering the cost per compound in combinatorial workflows.
Procurement of the free acid form provides a distinct workflow advantage over the use of the corresponding ester, ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate. Utilizing the free acid allows for immediate, single-step amide coupling with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt), routinely achieving >90% yields . In contrast, starting from the ester necessitates an initial saponification step, which adds 12-24 hours to the processing time and typically incurs a 10-15% yield penalty due to isolation losses.
| Evidence Dimension | Overall yield and step count for amide formation |
| Target Compound Data | >90% yield (1 step) |
| Comparator Or Baseline | Ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate (~75-80% yield, 2 steps) |
| Quantified Difference | 10-15% higher overall yield and 1 less synthetic step |
| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, DMF at room temperature) |
Directly reduces workflow duration and reagent costs for CROs and medicinal chemistry labs performing high-throughput synthesis.
The presence of the 3,5-dimethyl groups provides essential steric shielding compared to the unmethylated analog, 4-acetyl-1H-pyrazole-1-acetic acid. When subjecting the 4-acetyl group to strongly basic conditions required for Claisen-Schmidt condensations, the target compound maintains core stability with minimal side reactions [1]. The unmethylated comparator is significantly more prone to nucleophilic attack or ring-opening under identical basic reflux conditions, leading to complex impurity profiles and requiring extensive chromatographic purification.
| Evidence Dimension | Core stability under strongly basic condensation conditions |
| Target Compound Data | High stability, minimal side-product formation |
| Comparator Or Baseline | 4-acetyl-1H-pyrazole-1-acetic acid (prone to degradation and side reactions) |
| Quantified Difference | Significant reduction in impurity generation requiring chromatography |
| Conditions | Basic reflux (e.g., KOH/EtOH or NaOH/MeOH) for aldol-type condensations |
Ensures high-purity crude products, minimizing the need for costly and time-consuming chromatographic purification during industrial scale-up.
Directly downstream of its orthogonal reactivity, this compound is a highly efficient choice for generating combinatorial libraries for high-throughput screening. The ability to independently functionalize the N1-acetic acid via amide coupling and the C4-acetyl group via condensation allows for the rapid assembly of diverse chemical spaces without complex protecting group strategies [1].
Leveraging the steric stability and hydrogen-bonding potential of the pyrazole core, this building block is highly suitable for designing ATP-competitive inhibitors. The N-acetic acid acts as a versatile linker to solubilizing groups, while the C4-acetyl group can be converted into extended conjugated systems that probe the kinase hinge region [2].
The compound is a critical precursor for the synthesis of complex pyrazole-carboxamide derivatives, a well-established class of succinate dehydrogenase inhibitors (SDHIs) in crop protection. Its direct amide coupling efficiency ensures high-yielding attachment to various aniline derivatives, streamlining the discovery of novel fungicidal agents [3].